Cas no 173435-36-4 (4-propoxypyridin-3-amine)

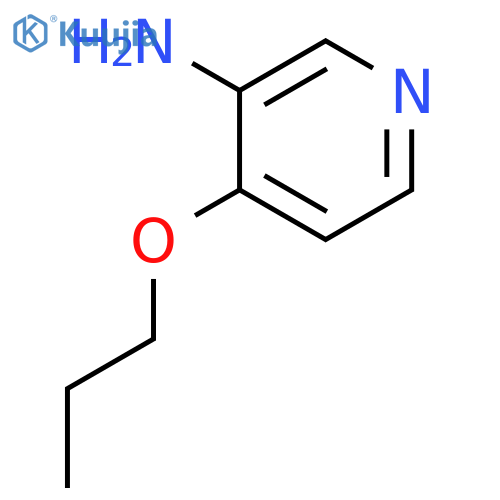

4-propoxypyridin-3-amine structure

商品名:4-propoxypyridin-3-amine

4-propoxypyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 4-propoxy-

- 4-PROPOXYPYRIDIN-3-YLAMINE

- 4-Propoxypyridin-3-amine

- 4-Propoxy-3-pyridinamine

- SCHEMBL7852541

- 173435-36-4

- DTXSID001313430

- CS-0283611

- EN300-1294638

- 4-propoxypyridin-3-amine

-

- インチ: InChI=1S/C8H12N2O/c1-2-5-11-8-3-4-10-6-7(8)9/h3-4,6H,2,5,9H2,1H3

- InChIKey: QJIDIGXQUUEECC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 152.094963011Da

- どういたいしつりょう: 152.094963011Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1

4-propoxypyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1294638-2.5g |

4-propoxypyridin-3-amine |

173435-36-4 | 2.5g |

$1428.0 | 2023-05-23 | ||

| Enamine | EN300-1294638-0.1g |

4-propoxypyridin-3-amine |

173435-36-4 | 0.1g |

$640.0 | 2023-05-23 | ||

| Enamine | EN300-1294638-1.0g |

4-propoxypyridin-3-amine |

173435-36-4 | 1g |

$728.0 | 2023-05-23 | ||

| Enamine | EN300-1294638-10.0g |

4-propoxypyridin-3-amine |

173435-36-4 | 10g |

$3131.0 | 2023-05-23 | ||

| Ambeed | A1035136-5g |

4-Propoxypyridin-3-amine |

173435-36-4 | 95% | 5g |

$907.0 | 2024-04-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00982678-5g |

4-Propoxypyridin-3-amine |

173435-36-4 | 95% | 5g |

¥6223.0 | 2023-01-30 | |

| Enamine | EN300-1294638-5.0g |

4-propoxypyridin-3-amine |

173435-36-4 | 5g |

$2110.0 | 2023-05-23 | ||

| Enamine | EN300-1294638-500mg |

4-propoxypyridin-3-amine |

173435-36-4 | 500mg |

$535.0 | 2023-09-30 | ||

| Enamine | EN300-1294638-50mg |

4-propoxypyridin-3-amine |

173435-36-4 | 50mg |

$468.0 | 2023-09-30 | ||

| Enamine | EN300-1294638-10000mg |

4-propoxypyridin-3-amine |

173435-36-4 | 10000mg |

$2393.0 | 2023-09-30 |

4-propoxypyridin-3-amine 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

173435-36-4 (4-propoxypyridin-3-amine) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2230780-65-9(IL-17A antagonist 3)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:173435-36-4)4-propoxypyridin-3-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):281.0/816.0